REACTION_CXSMILES
|
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH2:6]([OH:11])[C:7]([CH3:10])([CH3:9])[CH3:8].CN1C=CN=C1>>[CH3:8][C:7]([CH3:10])([CH3:9])[CH2:6][O:11][Si:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for a further 2 hours at 0° C. and for 2.5 hours at 20° C
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The upper phase was separated off
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |